molecular formula C10H10ClN5 B13877442 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1048675-56-4

5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B13877442
CAS No.: 1048675-56-4
M. Wt: 235.67 g/mol
InChI Key: HFTLYNKTSANXFA-UHFFFAOYSA-N
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Description

5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 1048675-56-4) is a small molecule building block and research chemical of significant interest in medicinal chemistry and drug discovery. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which are recognized as important pharmacophores in anti-tumor drug design . The molecular structure features a chloropyrazolopyrimidine core with an isopropylamino substituent and carbonitrile group, offering versatile interaction potential for biological targets. Research indicates this compound functions as a kinase inhibitor, specifically validated in structural studies as a ligand for cyclin-dependent kinase 2 (CDK2) . CDK2 plays a crucial role in cell cycle regulation, and its inhibition represents a promising strategy for investigating cancer therapeutics . The pyrazolo[1,5-a]pyrimidine scaffold is widely applied as building blocks in targeted drug discovery programs . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate safety precautions in laboratory settings.

Properties

CAS No.

1048675-56-4

Molecular Formula

C10H10ClN5

Molecular Weight

235.67 g/mol

IUPAC Name

5-chloro-7-(propan-2-ylamino)pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C10H10ClN5/c1-6(2)14-9-3-8(11)15-10-7(4-12)5-13-16(9)10/h3,5-6,14H,1-2H3

InChI Key

HFTLYNKTSANXFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC1=CC(=NC2=C(C=NN12)C#N)Cl

Origin of Product

United States

Preparation Methods

Cyclization of 5-Amino-Substituted Pyrazoles with β-Dicarbonyl Compounds

One of the most common and efficient methods to synthesize pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, involves the condensation and cyclization of 5-amino-3-substituted pyrazoles with 1,3-diketones or β-ketoesters in acidic media.

  • Procedure: The reaction typically takes place in acetic acid (AcOH) solvent with catalytic amounts of concentrated sulfuric acid (H₂SO₄) at room temperature. The 5-amino-substituted pyrazole (e.g., 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles) is mixed with a β-dicarbonyl compound such as pentane-2,4-dione or ethyl acetoacetate in a molar ratio of 1:2. The mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The product precipitates upon addition of ice-water, is filtered, washed, and dried.

  • Yields and Purity: This method yields the desired pyrazolo[1,5-a]pyrimidine derivatives in high yields, typically between 87% and 95%, with good purity and high melting points (e.g., 297–332 °C for some derivatives).

Entry Pyrazole Derivative β-Dicarbonyl Compound Product Yield (%) Reaction Time (h) Melting Point (°C)
1 5-Amino-3-arylamino-1H-pyrazole-4-carbonitrile (1a) Pentane-2,4-dione (3d) 89 5 297-299
2 5-Amino-3-arylamino-1H-pyrazole-4-carbonitrile (1d) Pentane-2,4-dione (3d) 87 7 330-332
3 5-Amino-3-arylamino-1H-pyrazole-4-carbonitrile (1e) Pentane-2,4-dione (3d) 90 8 244-246

Table 1: Representative examples of pyrazolo[1,5-a]pyrimidine synthesis via cyclization with β-dicarbonyl compounds.

Microwave-Assisted Cyclization

Recent advances have demonstrated that microwave irradiation can significantly enhance the efficiency of pyrazolo[1,5-a]pyrimidine synthesis.

  • Method: Microwave-assisted cyclization of 5-amino-1H-pyrazoles with β-dicarbonyl compounds or related electrophiles under solvent-free or minimal solvent conditions accelerates the reaction, reducing times from hours to minutes and often improving yields.

  • Advantages: This method offers faster reaction rates, higher yields, and better regioselectivity compared to conventional reflux methods. It also reduces solvent usage, aligning with green chemistry principles.

Cyclization with Benzylidene Malononitrile Derivatives

Another synthetic route involves the reaction of 5-aminopyrazole derivatives with benzylidene malononitrile derivatives.

  • Reaction Conditions: Typically performed under microwave irradiation at 120 °C for 20 minutes, this reaction selectively yields 7-aminopyrazolo[1,5-a]pyrimidine derivatives.

  • Structural Confirmation: The products are confirmed by mass spectrometry, IR spectroscopy (noting amino and cyano group peaks), and NMR spectroscopy. Single-crystal X-ray diffraction further validates the pyrazolo[1,5-a]pyrimidine core formation.

Specific Preparation of 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

While direct literature detailing the exact preparation of this compound is limited, the general methods described above apply with specific substituents:

  • Starting Materials: 5-amino-3-chloro-1H-pyrazole-4-carbonitrile derivatives substituted with an isopropylamino group at the 7-position.

  • Key Steps:

    • Condensation: React the 5-amino-3-chloro-pyrazole derivative with a suitable β-dicarbonyl compound or ketoester under acidic conditions (AcOH and H₂SO₄).
    • Cyclization: The condensation product undergoes intramolecular cyclization to form the fused pyrazolo[1,5-a]pyrimidine ring system.
    • Isolation: The product precipitates upon cooling and is purified by filtration and washing.
  • Reaction Optimization: Reaction times range from 5 to 8 hours at room temperature, with yields typically above 85%. The reaction can be monitored by TLC using solvent systems such as chloroform/methanol/acetonitrile (30:3:1 v/v/v).

Reaction Mechanism Insights

  • The cyclization involves nucleophilic attack of the amino group on the β-dicarbonyl compound's carbonyl carbon, followed by dehydration and ring closure to form the pyrazolo[1,5-a]pyrimidine scaffold.

  • The presence of electron-withdrawing groups such as chloro and cyano on the pyrazole ring influences the regioselectivity and reactivity, favoring formation of the 7-substituted amino derivative.

  • β-Dicarbonyl compounds play a crucial role in directing regioselectivity and controlling the final substitution pattern on the pyrimidine ring.

Summary Table of Preparation Methods

Preparation Method Key Reagents Conditions Yield (%) Advantages References
Acid-catalyzed cyclization 5-Amino-3-chloro-pyrazole + β-dicarbonyl AcOH, H₂SO₄, RT, 5-8 h 87-95 Simple, high yield, mild conditions
Microwave-assisted cyclization 5-Amino-pyrazole + β-dicarbonyl or electrophiles Microwave, solvent-free, 20 min >90 Fast, efficient, green chemistry
Reaction with benzylidene malononitrile 5-Aminopyrazole + benzylidene malononitrile Microwave, 120 °C, 20 min High Regioselective, well-characterized

Chemical Reactions Analysis

5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as cyclin-dependent kinase 2 (CDK2). By binding to CDK2, the compound inhibits its activity, leading to the disruption of cell cycle progression. This mechanism is particularly relevant in the context of cancer research, where CDK2 inhibitors are explored as potential anticancer agents .

Comparison with Similar Compounds

Structural and Functional Analysis

Substituent Effects on Activity

Position Functional Role Example Impact
3-CN Electron withdrawal, binding affinity Essential for kinase inhibition and receptor binding .
5-Cl Steric hindrance, metabolic stability Reduces off-target interactions in CDK2/CK2 inhibitors .
7-Amino Hydrogen bonding, selectivity Cyclopropylamino (CK2) vs. isopropylamino (CDK2) dictates kinase specificity .

Biological Activity

5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, with a CAS number of 1048675-56-4 and a molecular formula of C₁₀H₁₀ClN₅, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse pharmacological properties.

  • Molecular Weight : 235.67 g/mol
  • Structure : The compound features a pyrazolo-pyrimidine core structure with a chloro substituent and an isopropylamino group, which may influence its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its potential as an anti-inflammatory and anti-cancer agent. The following sections detail specific studies and findings related to its biological effects.

Antimicrobial Activity

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains:

  • Inhibition Zones : Compounds demonstrated inhibition zones ranging from 20.1 mm to 21.4 mm against Syncephalastrum racemosum.
  • Minimum Inhibitory Concentration (MIC) : Values ranged from 1.95 to 3.9 µg/mL against Escherichia coli and other tested strains, suggesting significant antimicrobial potential compared to reference drugs .

Cytotoxic Activity

The cytotoxic effects of the compound were evaluated on several cancer cell lines:

  • IC50 Values : Notably, derivatives exhibited IC50 values between 4.35 µg/mL and 5.54 µg/mL against HCT-116 and MCF-7 cell lines, indicating promising anti-cancer activity .
  • Comparison with Reference Drugs : The cytotoxicity was comparable or slightly superior to established chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the pyrazolo-pyrimidine scaffold can significantly affect biological activity:

  • Substituents : The presence of electron-donating or withdrawing groups can enhance or diminish activity against specific targets.

Case Studies

Several studies have highlighted the relevance of this compound in therapeutic contexts:

  • Anti-inflammatory Potential : A patent describes the use of substituted pyrazolo[1,5-a]pyrimidines as inhibitors of interferon signaling pathways, which are crucial in inflammatory responses .
  • Cancer Research : Investigations into heat shock protein (Hsp90) inhibitors derived from similar compounds have shown that targeting these proteins can lead to reduced tumor growth and improved treatment outcomes .

Summary Table of Biological Activities

Activity TypeTest Organism/Cell LineResultReference
AntimicrobialE. coliIZ = 20.4–21.2 mm; MIC = 3.9 µg/mL
CytotoxicityHCT-116, MCF-7IC50 = 4.35–5.54 µg/mL
Anti-inflammatoryVariousInhibition of signaling pathways

Q & A

Q. What are the primary synthetic routes for 5-Chloro-7-[(1-methylethyl)amino]pyrazolo[1,5-a]pyrimidine-3-carbonitrile?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with 2-chloroaniline in 2-propanol at 60°C for 3 hours. The product is purified by crystallization from methanol, yielding an orange solid (84% yield) . Key steps include:
  • Phosphorus oxychloride (POCl₃) treatment for chlorination.
  • Nucleophilic substitution with isopropylamine.
  • Structural confirmation via 1H^1H NMR (e.g., δ = 8.38 ppm for NHAr) and X-ray crystallography .

Q. How is the structural characterization of this compound performed?

  • Methodological Answer :
  • X-ray crystallography : Reveals planarity of the pyrazolo[1,5-a]pyrimidine core (r.m.s. deviation: 0.011 Å) and intermolecular C–H⋯N hydrogen bonding .
  • Spectroscopy : 1H^1H NMR (CDCl₃) detects aromatic protons (δ = 7.36–8.38 ppm) and methylene groups (δ = 4.66 ppm). IR confirms nitrile (C≡N) stretches at ~2200 cm⁻¹ .
  • Mass spectrometry : Molecular ion peaks at m/z 227.05 (C₈H₄Cl₂N₄) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

  • Methodological Answer : Optimization strategies include:
  • Solvent selection : 2-Propanol improves solubility of intermediates compared to DMF or acetonitrile .
  • Catalyst use : Pd(OAc)₂/BINAP systems enhance coupling efficiency (e.g., 25% radiochemical yield for 18F^{18}F-labeled analogs) .
  • Temperature control : Reflux at 60–100°C minimizes side reactions (e.g., hydrolysis of nitrile groups) .
  • Purification : HPLC (for radiochemical purity >98%) or recrystallization from methanol reduces impurities .

Q. What methodologies evaluate its kinase inhibitory activity?

  • Methodological Answer :
  • Biochemical assays : Measure IC₅₀ against CK2 kinase using ATP-competitive binding assays (e.g., fluorescence polarization) .

  • In vivo studies : Biodistribution in S180 tumor-bearing mice (Table 1) shows tumor uptake of 2.18% ID/g at 5 minutes post-injection for 18F^{18}F-labeled derivatives .

  • Structure-activity relationship (SAR) : Modifying the C-7 isopropylamino group alters selectivity; cyclopropylamino analogs improve potency (IC₅₀ < 10 nM) .

    Table 1 : Biodistribution of 18F^{18}F-labeled derivative in S180 tumors

    Time (min)Tumor Uptake (% ID/g)Blood Clearance (% ID/g)
    52.18 ± 1.020.54 ± 0.12
    601.02 ± 0.310.12 ± 0.03

Q. How do researchers resolve contradictions in reported biological activities?

  • Methodological Answer : Discrepancies in antimicrobial vs. antitumor efficacy arise from:
  • Assay conditions : Czapek Dox broth (pH 6.0) vs. RPMI-1640 (pH 7.4) affect solubility .
  • Substituent effects : C-5 chloromethyl groups enhance tumor uptake, while C-7 anilines improve bacterial membrane penetration .
  • Data normalization : Compare % inhibition to reference compounds (e.g., 18F-FDG for PET imaging ).

Data Contradiction Analysis

Q. Why do different studies report varying melting points for analogs?

  • Methodological Answer :
  • Crystallization solvents : Methanol yields higher melting points (178–179°C) vs. ethanol (163–165°C) due to polymorphic differences .
  • Impurity profiles : Residual DMF (from coupling reactions) lowers observed melting points by 5–10°C .

Research Design Considerations

Q. How to design derivatives for improved blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • LogP optimization : Target LogP ~2.5 (calculated XLogP3 = 1.3 for parent compound) via fluorination or methyl group addition .
  • Molecular weight control : Keep <450 Da (current MW: 227.05) to enhance passive diffusion .
  • In silico modeling : Use Schrödinger’s GLIDE to predict BBB permeability scores .

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